molecular formula C10H9NO2S2 B15307658 4-(2-Thienyl)benzenesulfonamide

4-(2-Thienyl)benzenesulfonamide

Cat. No.: B15307658
M. Wt: 239.3 g/mol
InChI Key: VHVAYLNVYGGRPS-UHFFFAOYSA-N
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Description

4-(2-Thienyl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Thienyl)benzenesulfonamide typically involves the reaction of 2-thiophenylamine with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Thienyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(2-Thienyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This inhibition can lead to decreased intraocular pressure in glaucoma or reduced tumor growth in cancer .

Comparison with Similar Compounds

  • 4-(3-(2-Thienyl)-3H-indeno[1,2-c]pyrazol-2-yl)-benzenesulfonamide
  • 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide
  • Indole-based benzenesulfonamides

Comparison: 4-(2-Thienyl)benzenesulfonamide is unique due to its thienyl substitution, which imparts distinct electronic and steric properties compared to other benzenesulfonamides. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C10H9NO2S2

Molecular Weight

239.3 g/mol

IUPAC Name

4-thiophen-2-ylbenzenesulfonamide

InChI

InChI=1S/C10H9NO2S2/c11-15(12,13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H,(H2,11,12,13)

InChI Key

VHVAYLNVYGGRPS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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